molecular formula C19H17FN4O5S B11482286 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482286
M. Wt: 432.4 g/mol
InChI Key: JKZKRVIHVVBJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonylmethyl oxadiazole intermediate. This can be achieved through the reaction of benzenesulfonyl chloride with an appropriate oxadiazole precursor under basic conditions. The resulting intermediate is then coupled with 2-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the oxadiazole ring and fluorobenzamide moiety can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-BENZAMIDE: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-CHLOROBENZAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the fluorine atom in N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-FLUOROBENZAMIDE can enhance its stability, lipophilicity, and binding affinity to certain biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C19H17FN4O5S

Molecular Weight

432.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O5S/c20-15-9-5-4-8-14(15)17(25)21-10-11-22-18(26)19-23-16(24-29-19)12-30(27,28)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,22,26)

InChI Key

JKZKRVIHVVBJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.